REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[C:8]2[C:9](OC(=O)[NH:13][C:7]2=[CH:6][CH:5]=1)=[O:10])([O-:3])=[O:2].[BH4-].[Na+]>C(O)C.[OH-].[Na+]>[OH:10][CH2:9][C:8]1[CH:15]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=1[NH2:13] |f:1.2,4.5|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
at 0-18° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
carefully quenched by the addition of 6N sulfuric acid (6.5 mL) over a period of 20 minutes (0-37° C.)
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
by stirring for an additional 20 minutes at 0° C
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
After neutralization with 6N NaOH (10 mL), the reaction mixture is poured onto 30 mL of ice water and 10 mL of 0.1 M NaOH
|
Type
|
CUSTOM
|
Details
|
The orange-yellow solid is isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (70 mL)
|
Type
|
STIRRING
|
Details
|
The resulting solid is stirred in 0.1 N NaOH (30 mL) for 95 minutes
|
Duration
|
95 min
|
Type
|
CUSTOM
|
Details
|
isolated by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (3×25 mL)
|
Type
|
CUSTOM
|
Details
|
The yellow solid is dried under vacuum at 60° C. to constant weight
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |